

# Physical and chemical properties of 1-Methylquinolinium methyl sulfate

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## Compound of Interest

Compound Name: 1-Methylquinolinium methyl sulfate

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## An In-depth Technical Guide to 1-Methylquinolinium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive overview of the known physical and chemical properties of **1-Methylquinolinium methyl sulfate**. It includes tabulated data for key properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its chemical reactivity. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this compound.

## Physical Properties

The physical properties of **1-Methylquinolinium methyl sulfate** are summarized in the table below. It should be noted that experimental data for properties such as melting and boiling points are not readily available in published literature.

Property	Value	Source
CAS Number	38746-10-0	
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>4</sub> S	
Molecular Weight	255.295 g/mol	
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available (expected to be soluble in polar solvents)	

## Chemical Properties

The chemical properties are derived from the constituent ions: the 1-methylquinolinium cation and the methyl sulfate anion.

Property	Value	Source
IUPAC Name	1-methylquinolin-1-ium; methyl sulfate	
Cation Formula	C <sub>10</sub> H <sub>10</sub> N <sup>+</sup>	<a href="#">[1]</a>
Cation Molecular Weight	144.19 g/mol	<a href="#">[1]</a>
Anion Formula	CH <sub>3</sub> O <sub>4</sub> S <sup>-</sup>	<a href="#">[2]</a>
Anion Molecular Weight	111.10 g/mol	<a href="#">[2]</a>
LogP (Cation)	1.66430 (Computed)	

## Experimental Protocols

### Synthesis of 1-Methylquinolinium Methyl Sulfate

The synthesis of **1-Methylquinolinium methyl sulfate** is typically achieved through the quaternization of the nitrogen atom in quinoline. A standard and effective method involves the use of dimethyl sulfate as a methylating agent.

Reaction: Quinoline + Dimethyl Sulfate → **1-Methylquinolinium Methyl Sulfate**

Materials and Reagents:

- Quinoline (C<sub>9</sub>H<sub>7</sub>N)
- Dimethyl sulfate ((CH<sub>3</sub>)<sub>2</sub>SO<sub>4</sub>)
- Anhydrous diethyl ether (or other suitable non-polar solvent for precipitation)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser (optional, depending on reaction temperature)
- Dropping funnel
- Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of quinoline in a minimal amount of a suitable solvent (e.g., dichloromethane or acetonitrile) or, if proceeding neat, place the quinoline directly in the flask. The reaction should be conducted under an inert atmosphere to prevent side reactions with atmospheric moisture.
- **Addition of Methylating Agent:** While stirring the quinoline solution, slowly add 1.0 to 1.1 equivalents of dimethyl sulfate via a dropping funnel. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature (typically room temperature or slightly elevated). For a more controlled reaction, the flask can be cooled in an ice bath during the addition.

- **Reaction:** After the addition is complete, continue stirring the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). In many cases, the product will begin to precipitate out of the solution as a solid. If the reaction is slow, gentle heating (e.g., 40-50 °C) can be applied.
- **Isolation of Product:** Once the reaction is complete, the product can be isolated. If the product has precipitated, it can be collected by vacuum filtration. If the product remains in solution, it can be precipitated by the addition of a non-polar solvent such as anhydrous diethyl ether.
- **Purification:** The crude product is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
- **Drying:** The purified product should be dried under vacuum to remove any residual solvent.

## Characterization and Analytical Protocols

### 3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- **$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show characteristic signals for the quinolinium ring protons and the N-methyl and O-methyl protons. The aromatic protons of the quinolinium ring will appear in the downfield region (typically  $\delta$  7.5-9.5 ppm). The N-methyl protons will likely appear as a singlet at approximately  $\delta$  4.5-5.0 ppm. The methyl protons of the methyl sulfate anion will appear as a singlet further upfield, likely around  $\delta$  3.5-4.0 ppm.
- **$^{13}\text{C}$  NMR:** The carbon NMR spectrum will show signals for the nine carbons of the quinoline ring system, the N-methyl carbon, and the O-methyl carbon of the sulfate anion. The aromatic carbons will resonate in the  $\delta$  120-150 ppm region. The N-methyl carbon is expected around  $\delta$  45-50 ppm, and the O-methyl carbon of the sulfate anion is expected around  $\delta$  55-60 ppm.

**3.2.2 Infrared (IR) Spectroscopy** The IR spectrum should display characteristic absorption bands for the aromatic C-H stretching (around 3000-3100  $\text{cm}^{-1}$ ), C=C and C=N stretching in the aromatic ring (1500-1650  $\text{cm}^{-1}$ ), and strong bands associated with the sulfate group (S=O stretching around 1250  $\text{cm}^{-1}$  and S-O stretching around 1050  $\text{cm}^{-1}$ ).

3.2.3 Mass Spectrometry (MS) Mass spectrometry will show the molecular ion of the cation at  $m/z$  corresponding to  $[C_{10}H_{10}N]^+$  (144.08). The methyl sulfate anion would not be observed in positive ion mode.

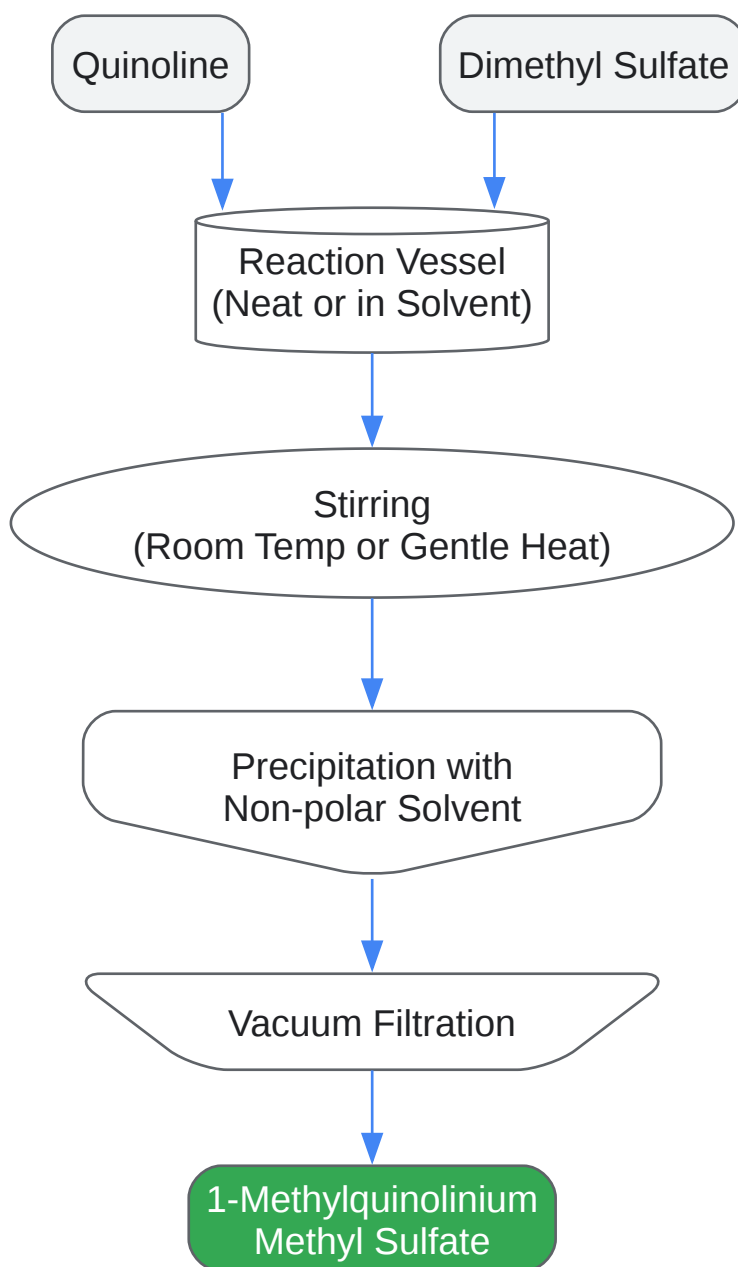
## Reactivity and Potential Applications

N-methylquinolinium salts are known to be significantly more reactive towards nucleophiles than quinoline itself.<sup>[3]</sup> The positive charge on the nitrogen atom activates the quinoline ring system, making it susceptible to nucleophilic attack. Studies have shown the reactivity of substituted N-methylquinolinium salts with nucleophiles like hydroxide ions and piperidine.<sup>[3]</sup><sup>[4]</sup> This reactivity makes them useful intermediates in organic synthesis.

Given the properties of related compounds, **1-Methylquinolinium methyl sulfate** may have applications in areas such as:

- Phase-transfer catalysis: Due to its ionic nature.
- Synthesis of functional dyes: The quinolinium core is a common feature in various dyes.
- Precursors for more complex heterocyclic compounds: The activated ring system can be a starting point for annulation and other ring-forming reactions.

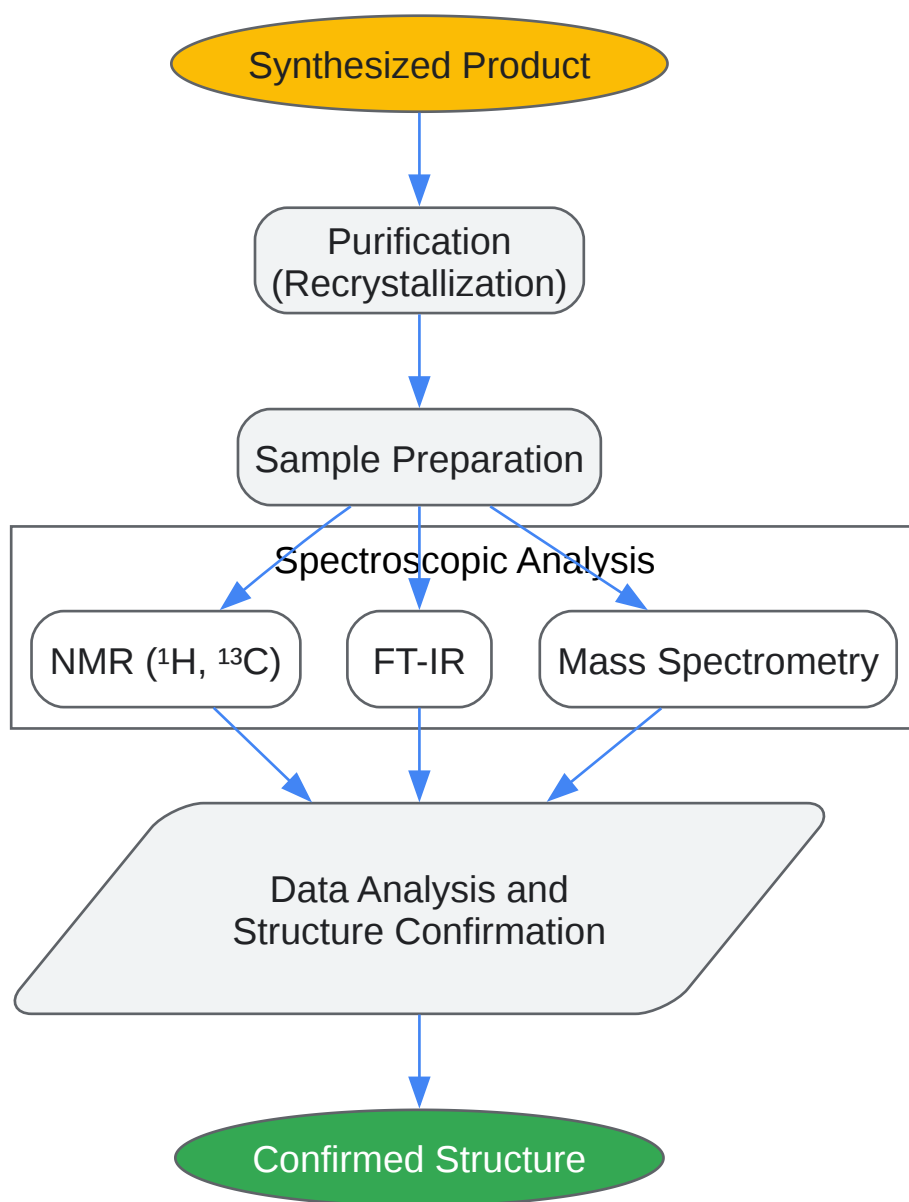
## Mandatory Visualizations



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Caption: A general workflow for the synthesis of **1-Methylquinolinium methyl sulfate**.

Caption: The SN2 reaction mechanism for the N-methylation of quinoline.



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Caption: A workflow for the analytical characterization of **1-Methylquinolinium methyl sulfate**.

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## References

- 1. 1-Methylquinolinium | C<sub>10</sub>H<sub>10</sub>N<sup>+</sup> | CID 19849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl sulfate(1-) | CH<sub>3</sub>O<sub>4</sub>S<sup>-</sup> | CID 4694097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kinetics of reactions in heterocycles. Part XIII. Substituted N-methylpyridinium and N-methylquinolinium salts with piperidine in water and in ethanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics of reactions in heterocycles. Part XII. Substituted N-methylquinolinium and N-methylisoquinolinium salts with hydroxide ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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